molecular formula C14H11ClFNO B567375 3-Chloro-N-(3-fluorobenzyl)benzamide CAS No. 1311829-27-2

3-Chloro-N-(3-fluorobenzyl)benzamide

Cat. No.: B567375
CAS No.: 1311829-27-2
M. Wt: 263.696
InChI Key: UMCBZUOSXJDFRE-UHFFFAOYSA-N
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Description

3-Chloro-N-(3-fluorobenzyl)benzamide is a benzamide derivative characterized by a benzamide core substituted with a chlorine atom at the meta position of the benzoyl group and a 3-fluorobenzyl group attached to the amide nitrogen. The compound’s design combines halogenated motifs, which are common in pharmaceuticals and agrochemicals due to their ability to modulate solubility, stability, and target binding .

Properties

IUPAC Name

3-chloro-N-[(3-fluorophenyl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClFNO/c15-12-5-2-4-11(8-12)14(18)17-9-10-3-1-6-13(16)7-10/h1-8H,9H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMCBZUOSXJDFRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CNC(=O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N-(3-fluorobenzyl)benzamide typically involves the reaction of 3-chlorobenzoyl chloride with 3-fluorobenzylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-(3-fluorobenzyl)benzamide can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The benzyl group can be oxidized to form the corresponding benzaldehyde or benzoic acid derivatives.

    Reduction: The amide group can be reduced to form the corresponding amine.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a polar aprotic solvent like dimethylformamide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or borane can be used in anhydrous solvents like ether or tetrahydrofuran.

Major Products Formed

    Nucleophilic substitution: Products include substituted benzamides with different functional groups replacing the chloro group.

    Oxidation: Products include benzaldehyde or benzoic acid derivatives.

    Reduction: Products include the corresponding amine derivatives.

Scientific Research Applications

3-Chloro-N-(3-fluorobenzyl)benzamide has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds. Its derivatives have shown potential as anti-inflammatory, anticancer, and antimicrobial agents.

    Materials Science: It is used in the development of novel materials with specific properties, such as improved thermal stability and mechanical strength.

    Biological Studies: It is used as a probe to study the interactions of benzamide derivatives with biological targets, such as enzymes and receptors.

Mechanism of Action

The mechanism of action of 3-Chloro-N-(3-fluorobenzyl)benzamide depends on its specific application. In medicinal chemistry, its derivatives may exert their effects by interacting with specific molecular targets, such as enzymes or receptors. For example, they may inhibit the activity of certain enzymes involved in inflammatory pathways or bind to receptors that regulate cell growth and proliferation.

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural analogs and their differences from 3-Chloro-N-(3-fluorobenzyl)benzamide:

Compound Name Molecular Formula Substituents (Benzamide/Aniline Moiety) Molecular Weight (g/mol) Notable Features
3-Chloro-N-(3-methylphenyl)benzamide C₁₄H₁₂ClNO -Cl (meta), -CH₃ (meta on aniline) 245.70 Planar amide group; dihedral angles of 15.2° (benzoyl) and 8.2° (aniline ring)
3-Chloro-N-(3-chloro-4-fluorophenyl)benzamide C₁₃H₈Cl₂FNO -Cl (meta), -Cl (meta) and -F (para on aniline) 284.11 Higher halogen density; potential for halogen bonding
3-Chloro-N-[2-(trifluoromethyl)phenyl]benzamide C₁₄H₉ClF₃NO -Cl (meta), -CF₃ (ortho on aniline) 299.68 Enhanced lipophilicity due to -CF₃; used in agrochemicals
3-Chloro-N-(2-nitrophenyl)benzamide C₁₃H₉ClN₂O₃ -Cl (meta), -NO₂ (ortho on aniline) 276.67 Nitro group introduces polarity; forms C–H∙∙∙O hydrogen bonds in crystals

Key Observations :

  • Substituent Position : The position of halogens (e.g., meta vs. para) significantly impacts molecular conformation. For example, in 3-Chloro-N-(3-methylphenyl)benzamide, the meta-methyl group results in a near-planar amide moiety, favoring intermolecular interactions .
  • Halogen Effects : Chlorine and fluorine atoms enhance crystallinity and stability via halogen bonding. In 3-Chloro-N-(3-chloro-4-fluorophenyl)benzamide, dual chlorine atoms and fluorine may facilitate Cl∙∙∙Cl (3.94 Å) and Cl∙∙∙F interactions .

Crystallographic and Intermolecular Interactions

  • Planarity and Packing : Analogous compounds exhibit planar amide groups (r.m.s. deviations <0.02 Å), enabling efficient crystal packing. For example, 3-Chloro-N-(2-nitrophenyl)benzamide forms C(7) chains via C–H∙∙∙O bonds along the [010] axis .
  • Halogen Bonding : Chlorine atoms participate in short Cl∙∙∙Cl contacts (~3.8–3.9 Å), as seen in 3-Chloro-N-(2-nitrophenyl)benzamide, which may influence melting points and solubility .
  • Hydrogen Bonding: Intra- and intermolecular N–H∙∙∙O and C–H∙∙∙O interactions are common. For instance, 3-Chloro-N-[N-(furan-2-carbonyl)hydrazinocarbothioyl]benzamide forms 1D chains via N–H∙∙∙O bonds .

Biological Activity

Overview

3-Chloro-N-(3-fluorobenzyl)benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula: C14H12ClFNO
  • Molecular Weight: 263.70 g/mol
  • CAS Number: 1311829-27-2

Synthesis Methods

The synthesis of this compound typically involves the reaction of 3-fluorobenzylamine with 3-chlorobenzoic acid derivatives under acidic or basic conditions. The following methods are commonly employed:

  • Acylation Reaction: Utilizing acyl chlorides in the presence of a base to form the amide bond.
  • Direct Amidation: Reacting the amine with the carboxylic acid in the presence of coupling agents like DCC (Dicyclohexylcarbodiimide).

Antitumor Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antitumor properties. For instance, a related compound was shown to inhibit the activity of various protein kinases, essential in cancer cell proliferation.

  • Case Study: A study reported that derivatives containing a similar benzamide structure exhibited up to 92% inhibition against epidermal growth factor receptor (EGFR) at concentrations as low as 10 nM .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes, particularly those involved in cancer pathways.

  • Tyrosinase Inhibition: The presence of the 3-chloro-4-fluorophenyl moiety significantly enhances inhibitory activity against tyrosinase, a key enzyme in melanin production. Docking studies indicated favorable interactions with the enzyme's active site .
CompoundIC50 (µM)Reference
This compound5.67 ± 0.12
Kojic Acid (control)17.76 ± 0.18

The biological activity of this compound is largely attributed to its ability to interact with specific protein targets, altering their function:

  • Binding Affinity: The chlorine and fluorine substituents enhance binding interactions with target proteins due to their electronegative nature.
  • Inhibition of Kinases: Compounds in this class often act as competitive inhibitors for ATP-binding sites on kinases, disrupting signaling pathways involved in cell growth and survival.

Summary of Biological Activities

Activity TypeTest Organism/TargetResultReference
AntitumorEGFR92% inhibition at 10 nM
Enzyme InhibitionTyrosinaseIC50 = 5.67 µM
AntibacterialStaphylococcus aureusZone of inhibition: 20.5 mm

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